CRS4C-2

Antimicrobial peptide Dimerization Cysteine scaffold

For researchers studying site-specific intestinal immunity, generic cryptdins fail to replicate the ileal-restricted expression and dimerization-dependent activity of the CRS4C subfamily. CRS4C-2 addresses this gap as a validated, sequence-defined peptide. - 104-fold ileum-to-duodenum expression gradient, unlike cryptdin-1 or cryptdin-4. - Forms covalent disulfide-linked dimers with distinct, non-overlapping antimicrobial spectra vs. monomers. - Demonstrates LPS-binding and endotoxin-neutralizing activity absent in cryptdin-1. Supplied with defined oxidation state for controlled dimerization assays and structure-activity studies.

Molecular Formula
Molecular Weight
Cat. No. B1578367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRS4C-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRS4C-2 Identity, Source, and Target Spectrum


CRS4C-2 (Cryptdin-Related Sequence 4C-2), also designated Defa-rs7 or Defcr-rs7, is a 38-residue, cysteine-rich antimicrobial peptide belonging to the mouse α-defensin-related cryptdin family [1]. Isolated from Mus musculus Paneth cell secretions, the mature peptide has a molecular weight of 4,303.11 Da, a net charge of +6, and a predicted isoelectric point of 9.08 [2]. Its primary sequence (LQDAALGWGRRCPRCPPCPRCSWCPRCPTCPRCNCNPK) positions it within the CRS4C subgroup that features 9–10 cysteine residues and a characteristic proline-rich central region [2][3]. CRS4C-2 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms, with experimentally validated targets including Salmonella typhimurium ATCC 14028, Enterococcus faecalis, Listeria monocytogenes, and Streptococcus pyogenes [2].

Ileum-specific host-microbe homeostasis models (microbiota-responsive expression)
Covalent dimer-driven antimicrobial spectrum expansion studies
LPS-neutralizing immunomodulatory assays (binds LPS, reduces cellular activation)

Why CRS4C-2 Cannot Be Replaced by Generic Analogs


The CRS peptide family exhibits substantial functional divergence driven by cysteine-spacing patterns, dimerization propensity, and sequence-variable loop regions that collectively determine target selectivity, LPS-binding affinity, and immunomodulatory activity [1][2]. CRS4C-2 differs from the cryptdin-1 group in possessing a 9-cysteine (rather than 6-cysteine) framework and a proline-rich inter-cysteine segment that influences both folding kinetics and the peptide's ability to form covalent homo- and heterodimers in vivo [1]. These dimers display distinct, non-overlapping antimicrobial spectra compared to monomeric forms [1]. Furthermore, CRS4C subfamily peptides are expressed with a steep proximal-to-distal gradient along the small intestine (up to 104-fold ileum versus duodenum), a regulatory pattern not shared by cryptdin-1, cryptdin-4, lysozyme, or sPLA2, indicating unique transcriptional control and compartment-specific functional roles [3]. Substituting CRS4C-2 with a generic cryptdin or a CRS1C peptide therefore risks losing both the dimer-driven spectrum expansion and the tissue-site-specific activity that define its biological utility.

Cryptdin-1 peptides

6-cysteine framework prevents covalent dimer formation; antimicrobial spectrum and LPS-binding profile may differ significantly.

Generic antimicrobial peptides

May not reproduce the 104-fold ileum expression gradient or microbiota-dependent regulation observed for CRS4C-2.

CRS4C subfamily variants

Single-residue substitutions in loop regions (e.g., CRS4C-2b G36A) could alter dimer pairing and target recognition.

Quantitative Differentiation Evidence for Procurement


Cysteine Framework and Dimerization Propensity vs. Cryptdin-1

CRS4C-2 belongs to the CRS4C subgroup defined by a 9-cysteine (or 10-cysteine) framework, in contrast to the canonical 6-cysteine framework of cryptdin-1 family members [1]. This expanded cysteine content enables CRS4C-2 to form covalent intermolecular disulfide bonds, yielding both homodimers and heterodimers in vivo. Hornef et al. (2004) demonstrated that CRS peptide dimers exhibit distinct and non-overlapping antibacterial activities compared to their monomeric counterparts, effectively multiplying the functional repertoire without requiring additional gene products [1]. While cryptdin-1 peptides function exclusively as monomers, CRS4C-2's dimerization capability broadens its target range and introduces LPS-neutralizing immunomodulatory functions not observed with monomeric cryptdins [1][2].

Cysteine scaffold & dimerization
Class-level inference
9–10 cysteines; forms covalent homo/heterodimers
vs.
6 cysteines; monomer only (Cryptdin-1)
Dimerization expands antimicrobial spectrum beyond monomeric cryptdins
Qualitative spectrum shift; dimer-mediated LPS binding absent in monomers
Antimicrobial peptide Dimerization Cysteine scaffold Structure-activity relationship

Ileum-to-Duodenum Expression Gradient vs. Cryptdin-1

In a systematic qPCR analysis of Paneth cell antimicrobials along the mouse small intestinal tract, Karlsson et al. (2008) found that CRS4C subfamily peptides are expressed with a 104-fold increase from duodenum to ileum, whereas cryptdin-1 expression remains essentially uniform across the same segments (approximately 1-fold change) [1]. Cryptdin-4 showed a 101-fold increase, but CRS4C peptides exhibited the steepest gradient among all Paneth cell products measured. Additionally, in germ-free mice, CRS4C expression was reduced 3-fold relative to conventionally reared controls, while cryptdin-1 levels remained unchanged, indicating microbiota-dependent regulation unique to CRS4C [1].

Ileum vs. duodenum expression
Cross-study comparable
104-fold (CRS4C subfamily)
~1-fold (Cryptdin-1)
Steep ileum gradient indicates site-specific function absent in cryptdin-1
C57BL/6 mice qPCR; germ-free reduction 3-fold unique to CRS4C
Paneth cell Regional expression Intestinal immunity Antimicrobial peptide gradient

LPS-Binding and Immunomodulatory Activity

CRS peptides, including CRS4C-2, have been shown to bind lipopolysaccharide (LPS) and reduce its immunostimulatory activity, leading to a substantial reduction in cellular activation [1]. This LPS-neutralizing function is mechanistically distinct from the direct membrane-permeabilizing activity that characterizes many cryptdin-1 peptides. While both peptide families kill bacteria, CRS4C-2's dual action—direct bactericidal activity plus LPS sequestration—provides an additional anti-inflammatory dimension that may be critical in experimental models of endotoxemia or gut inflammation where LPS-driven TLR4 signaling must be controlled [1][2]. Cryptdin-1 peptides, in contrast, are not reported to possess comparable LPS-neutralizing capacity.

LPS binding & immunomodulation
Class-level inference
Binds LPS; reduces LPS-induced cellular activation
vs.
No reported LPS-neutralizing capacity (Cryptdin-1)
Dual bactericidal and endotoxin-neutralizing activity not provided by cryptdin-1
Quantitative reduction magnitude unspecified for CRS4C-2 alone
LPS binding Endotoxin neutralization Immunomodulation Antimicrobial peptide

Sequence Divergence from CRS4C Subfamily Members

Within the immediate CRS4C subfamily, CRS4C-2 differs from its closest named variants by one to several amino acid substitutions. CRS4C-2b (DRAMP03360) carries a Gly→Ala substitution at position 36 (…RCNCNPK vs …GCNCNPK) [1]. CRS4C-3a (DRAMP03361) features multiple substitutions including a Pro→Arg change in the central region and a Trp→Asn substitution [1]. These sequence differences occur within or adjacent to the inter-cysteine loops that mediate dimerization and target recognition, suggesting that even single-residue changes can alter dimer pairing preferences and target spectra [2]. The existence of these natural variants, each annotated with distinct target organism profiles, underscores that CRS4C-2 is not interchangeable with its subfamily members.

Sequence divergence within CRS4C
Supporting evidence
CRS4C-2b: G36A substitution; CRS4C-3a: multiple substitutions (Trp→Asn)
CRS4C-2 reference sequence
Single-residue changes in loop regions may alter dimer pairing and target recognition
No quantitative activity comparison available; sequence identity affects specificity
Peptide sequence variation Structure-activity relationship CRS4C subfamily Antimicrobial peptide

Physicochemical Profile vs. Cryptdin-1

CRS4C-2 exhibits a computed net charge of +6, a Boman index (protein-binding potential) of -97.06, and a hydrophobicity of -0.74, compared to cryptdin-1 which typically displays a net charge of +3 to +4 and higher hydrophobicity [1][2]. The higher cationic charge of CRS4C-2 enhances electrostatic attraction to negatively charged bacterial membranes and LPS, while the lower hydrophobicity may modulate membrane insertion depth and selectivity [1]. These physicochemical parameters are directly relevant to procurement decisions where peptide solubility, handling characteristics, and assay buffer compatibility must be considered.

Physicochemical profile
Class-level inference
Net charge: +6 (vs. +3 to +4 for cryptdin-1)
Boman index: -97.06
Hydrophobicity (GRAVY): -0.74
Higher cationicity enhances electrostatic interaction with bacterial membranes and LPS
Computed DRAMP parameters; solubility and buffer compatibility may differ
Peptide physicochemical properties Net charge Hydrophobicity Membrane permeabilization

Best-Fit Research and Industrial Application Scenarios


Ileum-Specific Innate Immunity and Host-Microbe Homeostasis

CRS4C-2 is the appropriate peptide for studies targeting ileal innate immunity, given that CRS4C subfamily expression peaks in the ileum with a 104-fold gradient relative to duodenum, a pattern not shared by cryptdin-1 or cryptdin-4 [1]. In germ-free versus conventionally reared mouse comparisons, CRS4C expression drops 3-fold, while cryptdin-1 is unchanged, establishing CRS4C-2 as a microbiota-responsive peptide suitable for colonization and dysbiosis models [1].

Covalent Dimer-Driven Antimicrobial Spectrum Expansion

For investigations into how covalent homo- and heterodimerization expands antimicrobial peptide functional diversity, CRS4C-2 is a validated substrate. Unlike monomer-restricted cryptdin-1, CRS4C-2 natively forms disulfide-linked dimers with distinct, non-overlapping antibacterial spectra [2]. Procurement of synthetic CRS4C-2 with defined oxidation state enables controlled dimerization assays and structure-activity studies of dimer interface residues [2].

LPS Neutralization and Endotoxin-Driven Inflammation Assays

CRS4C-2's demonstrated LPS-binding capacity and reduction of LPS-induced cellular activation [3] make it suitable for experiments requiring combined bactericidal and endotoxin-neutralizing activity. This dual mechanism is not provided by cryptdin-1, making CRS4C-2 the preferred peptide for in vitro LPS-stimulated TLR4 reporter assays or macrophage activation studies where LPS sequestration is a readout [3].

Comparative CRS Subfamily Specificity Profiling

CRS4C-2 serves as a reference peptide for profiling functional differences among CRS4C subfamily members (CRS4C-2, CRS4C-2b, CRS4C-3a, etc.). Single-residue variations among these peptides occur in loop regions critical for dimerization and target binding [4]. Systematic procurement of sequence-verified CRS4C-2, alongside its natural variants, enables mutational analysis of residues governing dimer pairing and antimicrobial spectrum [4].

Application
Selection Property
Validation Focus
Ileum innate immunity & host-microbe homeostasis
Sequence-verified identity with reported ileum-specific expression gradient (104-fold) and microbiota responsiveness
Confirm tissue-specific gradient and microbiota-dependent regulation in model
Dimer-driven antimicrobial spectrum research
Defined oxidation state enabling covalent homodimer and heterodimer formation
Verify dimer assembly and distinct, non-overlapping spectrum vs. monomer
LPS neutralization & endotoxin inflammation assays
Reported LPS-binding capacity and reduction of LPS-induced cellular activation
Validate LPS sequestration and attenuation of TLR4-driven responses in assay
CRS4C subfamily specificity profiling
Sequence-verified identity for mutational analysis of loop regions
Characterize dimer interface residues affecting pairing and target-range divergence
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